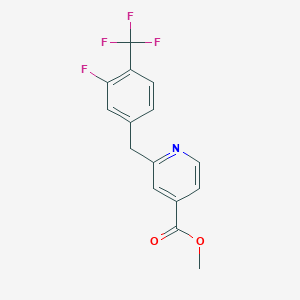

Methyl 2-(3-fluoro-4-(trifluoromethyl)benzyl)isonicotinate

描述

属性

IUPAC Name |

methyl 2-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F4NO2/c1-22-14(21)10-4-5-20-11(8-10)6-9-2-3-12(13(16)7-9)15(17,18)19/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFYYBMXOUTUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-(3-fluoro-4-(trifluoromethyl)benzyl)isonicotinate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H11F4NO2

- Molecular Weight : 313.25 g/mol

- CAS Number : 1251845-25-6

The compound features a complex structure with a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

This compound primarily interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group plays a crucial role in modulating the interaction with these targets, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to cancer cell proliferation.

- Modulation of Receptor Activity : It could affect receptor-mediated signaling pathways, influencing processes such as apoptosis and cell migration.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Studies have reported minimum inhibitory concentrations (MICs) indicating its effectiveness:

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A recent study evaluated the effects of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways, demonstrating its potential as an anticancer agent . -

Antimicrobial Efficacy Assessment :

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains, revealing that it exhibited stronger activity compared to standard antibiotics, making it a candidate for further development in antimicrobial therapies .

相似化合物的比较

Key Findings and Implications

Structural Determinants of Bioactivity: The 3-fluoro-4-trifluoromethylbenzyl group in the target compound likely enhances metabolic stability and target affinity compared to non-fluorinated analogs. This aligns with trends in agrochemical design, where CF₃ groups resist oxidative degradation . The absence of sulfonylurea or triazine motifs distinguishes it from ALS-inhibiting herbicides, suggesting a novel mechanism.

Compared to pharmaceutical analogs, its smaller size and ester linkage may limit therapeutic utility but enhance environmental persistence.

Research Gaps :

- Direct bioactivity data (e.g., IC₅₀, LD₅₀) for the target compound are absent in the provided evidence. Further studies are needed to confirm its mechanism and efficacy relative to sulfonylureas or spirocyclic pharmaceuticals.

准备方法

Key Preparation Method from Patent CN110627714A

A highly detailed and practical method for synthesizing fluorinated isonicotinic acid derivatives, closely related to the target compound, is described in patent CN110627714A. The process involves three main steps:

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Trifluoromethylation of 2-chloro-3-nitropyridine | Cuprous iodide and 1,10-phenanthroline catalysis; trifluoromethyl trimethylsilane in DMF; 80-120 °C | Formation of 2-trifluoromethyl-3-nitropyridine |

| 2 | Fluorination via nucleophilic substitution | Reflux with tetrabutylammonium fluoride in polar solvents (acetonitrile, DMSO, or DMF); 50-100 °C | Conversion to 2-trifluoromethyl-3-fluoropyridine |

| 3 | Lithiation and carboxylation | Treatment with lithium reagents (butyl lithium, LDA, or butyl lithium/potassium tert-butoxide) at -60 to -80 °C, followed by dry CO₂ gas introduction | Formation of 3-fluoro-2-trifluoromethyl isonicotinic acid |

This method is noted for its high yield (up to 71% in key steps), environmental friendliness, and operational safety. The use of trifluoromethyl trimethylsilane as a trifluoromethyl source and tetrabutylammonium fluoride for fluorination are critical to the process efficiency.

- In step 3, 2-trifluoromethyl-3-fluoropyridine (16.5 g) is dissolved in anhydrous tetrahydrofuran (200 mL), cooled to -80 °C under nitrogen.

- DIPEA (19.4 g) is added, followed by dropwise addition of butyl lithium (60 mL).

- After 2 hours at -70 to -80 °C, dry CO₂ gas is introduced carefully while maintaining temperature below -65 °C.

- The reaction mixture is acidified with 10% HCl, solid isolated by filtration, and recrystallized from ethanol to yield the product.

Supporting Synthetic Approaches and Analogous Methods

Additional synthetic approaches relevant to the preparation of fluorinated isonicotinate derivatives include:

Electrophilic fluorination of dihydropyridines using Selectfluor® to introduce fluorine atoms selectively on the pyridine ring, followed by elimination to form fluoropyridines. This method allows for mild conditions and good yields of fluorinated pyridine derivatives, which can be further functionalized to isonicotinates.

Suzuki-Miyaura cross-coupling reactions to attach substituted benzyl groups to pyridine cores, enabling the introduction of 3-fluoro-4-(trifluoromethyl)benzyl moieties. This method is widely used for biaryl and benzyl-pyridine bond formation under palladium catalysis.

Nucleophilic trifluoromethylation using trifluoromethyl sources such as trifluoromethyl trimethylsilane or PhSO₂CF₃ under copper catalysis to introduce trifluoromethyl groups efficiently.

Comparative Data on Reaction Conditions and Yields

| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoromethylation | CuI, 1,10-phenanthroline, CF₃SiMe₃ | DMF | 100 | High (not specified) | Key for introducing CF₃ group |

| Fluorination | Tetrabutylammonium fluoride | DMSO, Acetonitrile, or DMF | 80 | High | Reflux conditions |

| Lithiation/Carboxylation | Butyl lithium or LDA | THF | -78 | 71 (example) | CO₂ gas introduced carefully |

Research Findings and Practical Considerations

The trifluoromethylation step is sensitive to catalyst ratios and reagent equivalents. Optimal conditions involve a 1:1 ratio of CuI to 1,10-phenanthroline and 1.5 equivalents of trifluoromethyl trimethylsilane.

Fluorination efficiency depends on the choice of solvent, with DMSO providing favorable results due to its polarity and ability to stabilize intermediates.

Lithiation must be conducted at low temperatures (-70 to -80 °C) to avoid side reactions and ensure selective deprotonation before carboxylation with CO₂.

The process avoids environmentally harmful reagents such as dibromodifluoromethane, which has ozone depletion concerns, making the described method more sustainable.

The overall synthetic route balances high yield, safety, and cost-effectiveness, making it suitable for scale-up in pharmaceutical intermediate production.

Summary Table of Preparation Method

| Stage | Starting Material | Key Reagents | Conditions | Product | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | 2-chloro-3-nitropyridine | CuI, 1,10-phenanthroline, CF₃SiMe₃ | DMF, 100 °C | 2-trifluoromethyl-3-nitropyridine | Not specified | Trifluoromethylation |

| 2 | 2-trifluoromethyl-3-nitropyridine | Tetrabutylammonium fluoride | DMSO, reflux | 2-trifluoromethyl-3-fluoropyridine | Not specified | Nucleophilic fluorination |

| 3 | 2-trifluoromethyl-3-fluoropyridine | Butyl lithium or LDA, CO₂ gas | THF, -78 °C | 3-fluoro-2-trifluoromethyl isonicotinic acid | 71 (example) | Lithiation and carboxylation |

常见问题

Q. Methodological Answer :

- LCMS : Confirms molecular weight (e.g., m/z 727 [M+H]+ in EP 4,374,877) and detects impurities. Use electrospray ionization (ESI) for polar intermediates .

- HPLC : Quantifies purity; retention times (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) help differentiate stereoisomers .

- NMR : -NMR resolves trifluoromethyl and fluorine environments (δ -60 to -70 ppm for CF) .

Advanced: How can computational modeling predict the reactivity of the trifluoromethyl group in cross-coupling reactions?

Methodological Answer :

Density functional theory (DFT) calculations assess electronic effects of the trifluoromethyl group on reaction pathways:

- Electrophilicity : The -CF group withdraws electron density, increasing the benzyl carbon’s electrophilicity.

- Transition-state analysis : Simulate intermediates in Suzuki-Miyaura couplings to optimize ligand selection (e.g., Pd(OAc)/SPhos for steric bulk) .

- Solvent effects : Simulate solvation energies in DMF or THF to predict reaction feasibility .

Basic: What safety protocols are essential when handling fluorinated intermediates?

Q. Methodological Answer :

- Ventilation : Use fume hoods due to potential release of HF during hydrolysis .

- PPE : Acid-resistant gloves (e.g., nitrile) and goggles.

- Waste disposal : Neutralize fluorinated byproducts with Ca(OH) before disposal .

Advanced: How can reaction byproducts from incomplete benzylation be identified and mitigated?

Q. Methodological Answer :

- Byproduct identification : LCMS detects m/z corresponding to mono-alkylated or unreacted intermediates (e.g., m/z 463 for demethylated isonicotinate) .

- Mitigation strategies :

- Excess reagent : Use 1.5–2.0 equivalents of benzyl halide.

- Catalysis : Add tetrabutylammonium iodide (0.1 eq) to enhance nucleophilicity .

- Temperature gradients : Ramp from 25°C to 80°C to drive reaction completion .

Basic: What solvents and conditions stabilize the ester group during synthesis?

Q. Methodological Answer :

- Solvent selection : Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis. Use DMF or THF for inertness .

- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to preserve ester integrity .

Advanced: How does fluorine substitution impact the compound’s crystallinity and formulation stability?

Q. Methodological Answer :

- Crystallinity : Fluorine’s high electronegability enhances intermolecular dipole interactions, improving crystal lattice stability (e.g., mp 84–85°C for Methyl 2-(trifluoromethyl)isonicotinate) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Fluorinated analogs show resistance to oxidative degradation but may hydrolyze under basic conditions .

Basic: What are key differences in synthetic routes between lab-scale and pilot-scale production?

Q. Methodological Answer :

- Lab-scale : Use batch reactors with manual HPLC purification (e.g., 50 x 330 mm columns) .

- Pilot-scale : Transition to continuous flow reactors for improved mixing and automated purification (e.g., simulated moving bed chromatography) .

Advanced: How can isotopic labeling (e.g., deuterium) aid in metabolic pathway analysis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。